molecular formula C9H13N3O2 B371911 1,3-Dimethyl-6-(allylamino)uracil CAS No. 70540-90-8

1,3-Dimethyl-6-(allylamino)uracil

Cat. No.: B371911
CAS No.: 70540-90-8
M. Wt: 195.22g/mol
InChI Key: CSUZKYMDPRTLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-(allylamino)uracil is a uracil derivative characterized by a 1,3-dimethyl backbone and an allylamino (-NH-CH₂-CH=CH₂) substituent at the 6-position. This structural modification distinguishes it from other uracil-based compounds, such as 5-fluorouracil (5-FU) or 6-amino-1,3-dimethyluracil, by introducing an unsaturated allyl group that influences both chemical reactivity and biological activity. The allylamino group enhances steric bulk and introduces π-electrons, which can affect interactions with biological targets or catalytic systems .

Properties

CAS No.

70540-90-8

Molecular Formula

C9H13N3O2

Molecular Weight

195.22g/mol

IUPAC Name

1,3-dimethyl-6-(prop-2-enylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c1-4-5-10-7-6-8(13)12(3)9(14)11(7)2/h4,6,10H,1,5H2,2-3H3

InChI Key

CSUZKYMDPRTLCG-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NCC=C

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Allylamino vs. Linear Alkylamino Groups

  • Allylamino (6-position): Cytotoxicity: Exhibits higher cytotoxicity compared to saturated alkylamino derivatives (e.g., ethylamino or isobutylamino) in tumor cell lines, likely due to the unsaturated bond enhancing reactivity with cellular targets. However, this comes at the cost of reduced selectivity for tumor cells . Catalytic Activity: In selenium dibromide-mediated oxidation reactions, allylamino-substituted compounds (e.g., compound 9) showed moderate catalytic activity (T₁/₂ = 61 min), significantly lower than diethylamino or isopropylamino derivatives (T₁/₂ = 30–35 min) .
  • Ethylamino (6-position): Retains selectivity for tumor cells while maintaining moderate cytotoxicity, making it preferable for therapeutic applications requiring targeted action .

Allylamino vs. Benzylamino Groups

  • Benzylamino (6-position): Demonstrates both high cytotoxicity and selectivity for tumor cells, attributed to the aromatic ring’s ability to engage in π-π interactions with biological targets. This contrasts with the allylamino derivative, which lacks selectivity .

Comparison with Azido and Amino Derivatives

  • 6-Azido Derivatives (e.g., AzBBU): Exhibit antiviral activity against HIV-1 but face resistance mutations (e.g., Y181C). The allylamino derivative’s resistance profile remains unstudied but may differ due to distinct steric and electronic properties .
  • 6-Amino Derivatives (e.g., 6-Amino-1,3-dimethyluracil): Serve as precursors in photochemical syntheses (e.g., reaction with acyl halides to form 5-acylamino-6-chloro derivatives) . The allylamino group’s unsaturated nature may offer unique reactivity in similar synthetic pathways.

Positional Isomerism: 5-Substituted vs. 6-Substituted Uracils

  • 5-Arylamino Derivatives (e.g., 1-benzyl-5-(arylamino)uracil): Active against DNA viruses (e.g., adenoviruses) and HIV-1, highlighting the importance of substituent position.

Key Research Findings and Data Tables

Table 2: Resistance Profiles of Uracil Derivatives

Compound Resistance Mutation Impact on Efficacy
AzBBU Y181C High resistance
AmBBU Y181C Moderate resistance
This compound Not reported Unknown

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